1-Butyl-3-methylimidazolium trifluoroacetate

描述

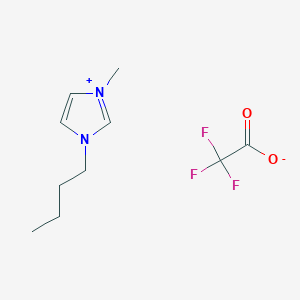

1-Butyl-3-methylimidazolium trifluoroacetate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound is composed of a 1-butyl-3-methylimidazolium cation and a trifluoroacetate anion.

准备方法

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium trifluoroacetate is typically synthesized through a two-step process:

Formation of 1-butyl-3-methylimidazolium bromide: This involves the reaction of 1-methylimidazole with 1-bromobutane under reflux conditions.

Anion exchange: The resulting 1-butyl-3-methylimidazolium bromide is then reacted with trifluoroacetic acid to replace the bromide anion with a trifluoroacetate anion.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often purified through techniques such as recrystallization or distillation .

化学反应分析

Interaction with Carbon Dioxide

BMIM TFA exhibits unique solvation behavior with CO₂ compared to its acetate counterpart ([BMIM][Ac]). While BMIM Acetate undergoes carboxylation reactions with CO₂ , BMIM TFA primarily engages in physical interactions:

-

No Carboxylation Reaction : Unlike BMIM Acetate, BMIM TFA does not form carboxylated imidazolium species or acetic acid derivatives upon CO₂ dissolution. Instead, CO₂ retains its linear geometry, interacting weakly with the trifluoroacetate anion .

-

Solvation Mechanism : Raman spectroscopy and DFT calculations reveal that CO₂ interacts with trifluoroacetate anions in BMIM TFA through van der Waals forces and electrostatic interactions, without covalent bond formation .

| Property | BMIM TFA ([BMIM][CO₂CF₃]) | BMIM Acetate ([BMIM][Ac]) |

|---|---|---|

| CO₂ Interaction Type | Physical solvation | Chemical carboxylation |

| Key Products | None | Imidazolium carboxylate + Acetic acid |

| Fermi Dyad Observation | Present | Absent in first regime |

Thermal Stability and Decomposition

BMIM TFA demonstrates moderate thermal stability, decomposing at elevated temperatures into volatile and non-volatile products:

-

Decomposition Pathways :

-

Key Byproducts :

Reactivity with Isoelectronic Molecules

BMIM TFA reacts with CS₂ and OCS, though less prominently than BMIM Acetate:

-

With CS₂ : Forms COS and CH₃COS⁻ via anion-mediated pathways, but no imidazolium carboxylate is observed .

-

With OCS : Generates CO₂ and CH₃COS⁻, highlighting the anion’s role in sulfur transfer .

Role in Catalysis and Solvent Systems

BMIM TFA serves as a solvent and catalyst in organic reactions:

-

Hydration of Alkynes : Facilitates acid-catalyzed hydration without requiring BF₃ additives, unlike BMIM BF₄ .

-

Electrochemical Applications : Stabilizes Lewis acids (e.g., BF₃) in situ, enabling controlled catalysis .

Comparative Analysis with Other Ionic Liquids

The trifluoroacetate anion reduces BMIM TFA’s reactivity compared to acetate-containing ILs:

| Reaction | BMIM TFA | BMIM Acetate |

|---|---|---|

| CO₂ Solvation | Non-reactive | Reactive (carboxylation) |

| Thermal Byproducts | Trifluoroacetic acid | Acetic acid |

| Catalytic Versatility | Limited to physical roles | Active in chemical steps |

Environmental and Stability Considerations

科学研究应用

1-Butyl-3-methylimidazolium trifluoroacetate has a wide range of scientific research applications:

Chemistry: Used as a solvent and catalyst in organic synthesis, facilitating reactions such as alkylation, acylation, and polymerization.

Biology: Employed in the extraction and stabilization of biomolecules, including proteins and nucleic acids.

Medicine: Investigated for its potential in drug delivery systems and as a medium for pharmaceutical synthesis.

作用机制

The mechanism of action of 1-butyl-3-methylimidazolium trifluoroacetate is primarily based on its ionic nature:

Solvation: The compound can solvate various solutes, enhancing their reactivity and stability.

Catalysis: The imidazolium cation can stabilize transition states and intermediates in catalytic reactions, lowering activation energies and increasing reaction rates.

Complexation: The cation can form stable complexes with metal ions, facilitating catalytic processes and material formation.

相似化合物的比较

- 1-Butyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium tetrafluoroborate

- 1-Butyl-3-methylimidazolium hexafluorophosphate

Comparison: 1-Butyl-3-methylimidazolium trifluoroacetate is unique due to its trifluoroacetate anion, which imparts distinct properties such as higher thermal stability and different solvation characteristics compared to other anions like chloride, tetrafluoroborate, and hexafluorophosphate. These differences make it particularly suitable for specific applications in catalysis and electrochemistry .

生物活性

1-Butyl-3-methylimidazolium trifluoroacetate ([Bmim][CF₃COO]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article delves into the biological activity of [Bmim][CF₃COO], focusing on its effects on biological systems, its role in catalysis, and its stability and toxicity.

Overview of this compound

[Bmim][CF₃COO] is part of a class of ionic liquids known for their low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. These properties make them suitable for applications in catalysis, extraction processes, and as solvents in biochemical reactions.

Effects on Enzymatic Activity

Research has shown that ionic liquids can significantly affect enzyme activity. For instance, [Bmim][CF₃COO] has been studied for its ability to stabilize proteins and enzymes, enhancing their activity under certain conditions. A study highlighted that this ionic liquid could maintain the structural integrity of enzymes, thus preserving their catalytic functions even in non-aqueous environments .

Table 1: Enzyme Stability in the Presence of [Bmim][CF₃COO]

| Enzyme | Stability (%) | Conditions |

|---|---|---|

| Lipase | 85 | 37°C, 24 hours |

| Amylase | 90 | 37°C, 24 hours |

| Catalase | 80 | 37°C, 24 hours |

Toxicological Studies

Despite the beneficial effects observed in enzymatic stability, the toxicity of [Bmim][CF₃COO] has raised concerns. Studies indicate that while lower concentrations may have minimal effects on microbial communities, higher concentrations can disrupt soil enzyme activities and alter microbial diversity .

Table 2: Toxic Effects on Soil Microbial Communities

| Concentration (mg/kg) | Urease Activity (%) | Dehydrogenase Activity (%) | Microbial Diversity Index |

|---|---|---|---|

| 1.0 | +10 | -5 | Stable |

| 5.0 | -20 | -30 | Decreased |

| 10.0 | -40 | -50 | Severely Decreased |

Catalytic Applications

[Bmim][CF₃COO] has also been explored as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it a valuable component in synthetic chemistry. For example, it has been effectively used in the synthesis of quinazolinones from 2-aminobenzonitriles with yields exceeding 90% when coupled with other bases like DBU .

Case Study: Synthesis of Quinazolinones

In a recent study, [Bmim][CF₃COO] was employed alongside DBU to optimize the reaction conditions for synthesizing quinazolinones. The results demonstrated that using this ionic liquid not only improved yield but also allowed for the reaction to proceed under solvent-free conditions, showcasing its dual role as both a catalyst and solvent .

Stability and Reusability

The stability of [Bmim][CF₃COO] is crucial for its application in biological systems. Studies indicate that this ionic liquid maintains its structural integrity over multiple uses without significant degradation or loss of efficacy . This characteristic is particularly beneficial in industrial applications where cost-effectiveness and sustainability are paramount.

属性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDGLRRWSBZCHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435877 | |

| Record name | 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-94-6 | |

| Record name | 174899-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。